Specific Scientific Field: Environmental Science and Pollution Research
Summary of the Application: TBBPA DME is extensively used as a brominated flame retardant, which has raised considerable concern because of its neurotoxic and endocrine disruption effects on aquatic organisms .
Methods of Application or Experimental Procedures: In this study, common carp (Cyprinus carpio) were exposed to TBBPA DME at environmentally relevant concentrations (20 μg·L −1) for 28 days, followed by 14 days of depuration .
Results or Outcomes: The results showed that TBBPA DME could rapidly accumulate in common carp. Among the seven tissues studied, the highest concentrations of TBBPA DME were observed in the liver (6.00 μg·g −1 wet weight [ww]) on day 24, while the longest residence time was observed in the kidney ( t1/2 values of 18.7 days) .
Specific Scientific Field: Plant Metabolism Studies
Summary of the Application: TBBPA DME can be biotransformed to TBBPA MME (transformation ratio in mole mass, TRMM 0.50%) and to TBBPA (TRMM 0.53%) within pumpkin plants .
Methods of Application or Experimental Procedures: In this study, the metabolism and behaviors of TBBPA DME were studied with pumpkin plants through 15-day hydroponic exposure .
Results or Outcomes: Interconversion between TBBPA DME and TBBPA was verified in intact plants for the first time .
Specific Scientific Field: Microelectronics
Summary of the Application: TBBPA DME is mainly used as a reactive ingredient in microelectronic applications such as printed circuit boards (epoxy, polycarbonate and phenolic resins) .
Methods of Application or Experimental Procedures: TBBPA DME is incorporated into the polymer backbone during the manufacturing process of printed circuit boards .
Results or Outcomes: The use of TBBPA DME in microelectronics has resulted in fire-resistant polycarbonates and epoxy resins, which are crucial for the safety and durability of electronic devices .
Specific Scientific Field: Environmental Monitoring
Summary of the Application: TBBPA DME and its derivatives have been detected in fish, sediment and suspended particulate matter from European freshwaters and estuaries .
Methods of Application or Experimental Procedures: An analytical method was developed for the determination of TBBPA DME, and its valid application on fish muscle matrix, suspended particulate matter (SPM) and surface sediment layer samples .
Results or Outcomes: TBBPA DME could be quantified in several samples, indicating its presence in the environment .
Specific Scientific Field: Polymer Science and Engineering
Summary of the Application: TBBPA DME is used in rare cases as an additive brominated flame retardant (BFR) in the production of acrylonitrile-butadiene-styrene (ABS) resins .
Methods of Application or Experimental Procedures: TBBPA DME is added to the ABS resin during its production process to enhance its flame retardant properties .
Results or Outcomes: The addition of TBBPA DME to ABS resins has resulted in improved fire resistance, making the resins safer for use in various applications such as automotive parts, electronics, and toys .
Specific Scientific Field: Environmental Toxicology
Summary of the Application: TBBPA DME has been found in many environmental matrices in low concentrations, such as water, soil, air, sediments, or marine and terrestrial biota . It’s being studied for its potential toxic effects on the environment and living organisms .
Methods of Application or Experimental Procedures: Environmental samples are collected from various sources such as water, soil, air, sediments, and biota. These samples are then analyzed for the presence of TBBPA DME and its derivatives .
Results or Outcomes: TBBPA DME has been detected in several environmental samples, indicating its widespread presence in the environment .
Tetrabromobisphenol A bismethyl ether is a chemical compound with the molecular formula . This compound is a derivative of tetrabromobisphenol A, which is widely recognized as a brominated flame retardant. Tetrabromobisphenol A bismethyl ether is characterized by the presence of four bromine atoms attached to the bisphenol A core structure, along with two methyl ether groups. The compound typically appears as a white solid, although commercial samples may exhibit a yellowish tint due to impurities or degradation products .
As a flame retardant, TBBPA-BE likely acts in the condensed phase during combustion. The mechanism involves several steps, including:
Similar to other BFRs, TBBPA-BE might raise some safety concerns:
The synthesis of tetrabromobisphenol A bismethyl ether typically involves:
Tetrabromobisphenol A bismethyl ether serves multiple applications primarily in the field of materials science and engineering:
Research into the interactions of tetrabromobisphenol A bismethyl ether with biological systems has revealed several key findings:
Tetrabromobisphenol A bismethyl ether shares similarities with several other brominated compounds used as flame retardants. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetrabromobisphenol A | Base compound for derivatives; widely used flame retardant. | |
Tetrabromodiphenyl ether | Used primarily in textiles; different structural framework. | |
Hexabromocyclododecane | More halogenated; used mainly in polystyrene foams. | |
Tetrabromoethane | Simpler structure; utilized in various industrial applications. |
Tetrabromobisphenol A bismethyl ether stands out due to its dual functionality as both a flame retardant and a potential endocrine disruptor, which necessitates careful consideration during use and disposal.